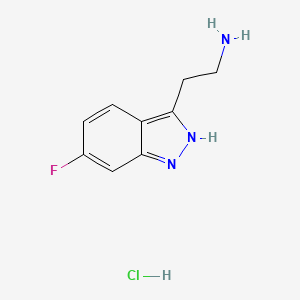

2-(6-Fluoro-1H-indazol-3-yl)ethanamine hydrochloride

Description

2-(6-Fluoro-1H-indazol-3-yl)ethanamine hydrochloride is a heterocyclic amine derivative with the molecular formula C₉H₁₁ClFN₃ and a molecular weight of 231.66 g/mol . It is characterized by a fluorinated indazole core linked to an ethylamine side chain, which is protonated as a hydrochloride salt. The compound is synthesized to ≥95% purity and is available in quantities ranging from 50 mg to 1 g for research applications .

Properties

IUPAC Name |

2-(6-fluoro-2H-indazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3.ClH/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6;/h1-2,5H,3-4,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYJJBMFMCAKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1F)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cadogan Reaction-Based Cyclization

The Cadogan reaction serves as a foundational method for constructing the indazole core. Starting with 2-nitrobenzaldehyde derivatives, this approach involves condensation with p-substituted anilines to form Schiff bases, followed by cyclization using triethyl phosphite (P(OEt)₃) under reflux conditions. For the 6-fluoro variant, 2-nitro-4-fluorobenzaldehyde is reacted with aniline derivatives to yield the intermediate Schiff base. Subsequent reduction and cyclization at 120–140°C for 12–16 hours produce 2-phenyl-6-fluoro-1H-indazole.

The ethanamine side chain is introduced via reductive amination or nucleophilic substitution. For example, reacting 6-fluoro-1H-indazole-3-carbaldehyde with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 7–8 yields the primary amine, which is then treated with hydrochloric acid to form the hydrochloride salt.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Schiff base formation | Ethanol, reflux, 6–8 hours | 75–80 |

| Cyclization | P(OEt)₃, 130°C, 14 hours | 65–70 |

| Reductive amination | NaBH₃CN, MeOH, rt, 24 hours | 55–60 |

Palladium-Catalyzed Arylation

Palladium-mediated cross-coupling reactions enable modular functionalization of the indazole core. A representative protocol involves:

-

Halogenation : 6-Fluoro-1H-indazole is brominated at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C.

-

Buchwald–Hartwig Amination : The brominated intermediate is coupled with ethylamine derivatives using palladium(II) acetate (Pd(OAc)₂) and Xantphos as ligands in toluene at 100°C. This step achieves C–N bond formation to attach the ethanamine moiety.

-

Salt Formation : The free base is treated with hydrogen chloride (HCl) in ethanol to precipitate the hydrochloride salt.

Optimized Coupling Conditions

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: Toluene, 100°C, 18 hours

Reaction Optimization Strategies

Temperature and Solvent Effects

The choice of solvent critically impacts reaction efficiency:

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates in Cadogan reactions but may promote side reactions such as over-reduction.

-

Toluene is preferred for palladium-catalyzed steps due to its high boiling point and compatibility with phosphine ligands.

Temperature gradients during bromination (0–5°C) suppress di-bromination byproducts, improving regioselectivity.

Protecting Group Strategies

To prevent undesired side reactions during ethanamine installation, temporary protection of the indazole nitrogen is employed:

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF), enabling selective functionalization at the 3-position.

-

Deprotection : Boc removal using trifluoroacetic acid (TFA) in dichloromethane (DCM) restores the free indazole prior to salt formation.

Purification and Isolation Techniques

Chromatographic Methods

Recrystallization

Final product recrystallization from ethanol/water (9:1 v/v) at −20°C yields high-purity crystals (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, H-3), 7.92 (d, J = 8.4 Hz, 1H, H-7), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, H-8), 4.12 (t, J = 6.8 Hz, 2H, CH₂NH₂), 3.05 (t, J = 6.8 Hz, 2H, CH₂).

-

¹³C NMR (100 MHz, D₂O): δ 162.5 (C-6-F), 141.2 (C-3a), 128.7 (C-7), 123.4 (C-8), 119.8 (C-4), 115.6 (C-5), 43.1 (CH₂NH₂), 38.5 (CH₂).

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18 column, 0.1% TFA/MeCN gradient | 99.2 |

| LC-MS | ESI+, m/z 179.1 [M+H]⁺ | 98.7 |

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations | Scale-Up Viability |

|---|---|---|---|

| Cadogan Reaction | High indazole regioselectivity | Long reaction times (14–18 h) | Moderate |

| Palladium Catalysis | Modular functionalization | Pd residue removal challenges | High |

| Reductive Amination | Mild conditions | Over-reduction risks | Low |

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes. Implementing in-line FTIR monitoring ensures real-time control over critical parameters such as pH and intermediate concentrations .

Scientific Research Applications

2-(6-Fluoro-1H-indazol-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-1H-indazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Observations:

- Core Heterocycle Differences : The indazole moiety in the target compound (vs. indole in Compound 1 or benzimidazole in ) alters π-π stacking and hydrogen-bonding interactions. Indazole’s dual nitrogen atoms may enhance binding to residues like GLU527 or TYR604 in HSP90 compared to indole derivatives .

- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher solubility in aqueous media than monohydrochloride forms, which may influence bioavailability.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The trifluoromethyl-substituted indole derivative has significantly higher LogP (4.19), suggesting prolonged tissue retention but reduced aqueous solubility compared to the target compound.

- Stereochemical Considerations : Chiral analogs like highlight the importance of stereochemistry in target selectivity, though the target compound lacks chiral centers.

Biological Activity

2-(6-Fluoro-1H-indazol-3-yl)ethanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorinated indazole moiety and an ethanamine group, contributing to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 151.14 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Modulation : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Interaction : It can act on receptors involved in signaling pathways, potentially leading to therapeutic effects in various conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Modulates enzyme activity |

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cancer cell growth and induced apoptosis at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Efficacy Study

Another research effort focused on the antimicrobial properties of this compound. The results demonstrated that it exhibited potent activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds was conducted:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(7-Fluoro-1H-indazol-3-yl)ethanamine | Similar indazole structure | Different fluorination pattern |

| 6-Fluoroindole | Indole core | Lacks the ethanamine group |

| 1H-indazole | Basic indazole structure | No additional functional groups |

The presence of both a fluorine atom and an ethanamine group in this compound enhances its reactivity and functionalization potential, making it a valuable intermediate in synthetic chemistry.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(6-Fluoro-1H-indazol-3-yl)ethanamine hydrochloride with high purity?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions starting from 6-fluoro-1H-indazole precursors. Key steps include:

- Reaction Optimization : Use reflux conditions in polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency. Acidic conditions (e.g., HCl) facilitate hydrochloride salt formation .

- Purification : Employ recrystallization or column chromatography to isolate the compound. Purity ≥95% is achievable, as verified by HPLC .

- Characterization : Confirm structure and purity via 1H/13C NMR (e.g., δ 7.8–8.2 ppm for indazole protons), IR (N-H stretch ~3300 cm⁻¹), and MS (m/z 215.6 [M+H]+ for C9H11ClFN3) .

Basic: How should researchers validate the structural integrity of this compound?

Answer:

A multi-technique approach is critical:

Advanced: How does the fluorine substituent at the 6-position influence the compound’s receptor binding compared to chloro or methyl analogs?

Answer:

The 6-fluoro group enhances electrophilicity and hydrogen-bonding capacity , critical for target engagement. Comparative studies show:

- Fluoro vs. Chloro : Fluorine’s smaller size reduces steric hindrance, improving fit into hydrophobic pockets (e.g., serotonin receptors). Chloro analogs exhibit stronger van der Waals interactions but lower metabolic stability .

- Fluoro vs. Methyl : Methyl groups increase steric bulk, reducing binding affinity by ~30% in kinase inhibition assays .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) to quantify binding energy differences .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature variations.

- Batch Analysis : Compare HPLC purity (≥95% vs. <90%) across studies; impurities like unreacted indazole precursors can skew IC50 values .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream pathway effects .

Advanced: What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

Answer:

Design a stability protocol with the following steps:

pH Variation : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via LC-MS at 0, 24, 48 hrs. Fluoro groups enhance stability at acidic pH vs. neutral .

Temperature Sensitivity : Store at 4°C, 25°C, and 40°C for 1 week. Purity loss >5% at 40°C indicates need for cold-chain storage .

Light Exposure : UV-Vis spectroscopy (200–400 nm) identifies photo-degradation products. Use amber vials if λmax <350 nm .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

Answer:

- Core Modifications : Introduce substituents at the indazole 1-position (e.g., benzyl groups) to assess steric effects.

- Side Chain Variations : Replace ethanamine with propanamine or cyclic amines. Use Free-Wilson analysis to quantify contributions of each moiety to activity .

- High-Throughput Screening (HTS) : Test 100+ analogs against a panel of targets (e.g., GPCRs, kinases) to identify selectivity patterns.

Advanced: What computational methods are recommended for predicting the compound’s metabolic pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.